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This technical guide provides an in-depth overview of the preclinical pharmacology of AMG-

337, a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor

of the MET receptor tyrosine kinase.[1][2][3][4] Dysregulation of the MET signaling pathway is

implicated in the pathogenesis of numerous human cancers, making it a critical target for

therapeutic intervention.[2][5] AMG-337 has been investigated for its potential antineoplastic

activity in various preclinical models.[4]

Mechanism of Action
AMG-337 selectively binds to the MET receptor, inhibiting its kinase activity.[4][6] This

disruption of MET-mediated signal transduction pathways can lead to the induction of apoptosis

in tumor cells that overexpress or have a constitutively activated MET protein.[4] In sensitive

cancer cell lines, treatment with AMG-337 has been shown to inhibit the phosphorylation of

MET and the adaptor protein Gab-1.[1][2] This subsequently blocks downstream signaling

through the PI3K and MAPK pathways, leading to cell cycle arrest in the G1 phase, a reduction

in DNA synthesis, and ultimately, apoptosis.[1][3]

In Vitro Activity
The antiproliferative effects of AMG-337 have been evaluated across a range of cancer cell

lines. Sensitivity to AMG-337 is strongly correlated with high-level focal MET gene amplification

(greater than 12 copies).[2][3]
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Cell Line Cancer Type
MET
Amplification

IC50 (µmol/L) Reference

MKN-45 Gastric Cancer Yes - [1]

SNU-5 Gastric Cancer Yes - [1]

SNU-620 Gastric Cancer Yes - [1]

MHCC97H
Hepatocellular

Carcinoma
Yes 0.015 [7]

HCCLM3
Hepatocellular

Carcinoma
Yes 0.025 [7]

H1573
Non-Small Cell

Lung Cancer
Yes (>12 copies) Insensitive [2][3]

Note: The H1573 cell line, despite MET amplification, was found to be insensitive to AMG-337,

potentially due to a downstream KRAS G12A mutation.[2][3]

In Vivo Efficacy
Oral administration of AMG-337 has demonstrated robust, dose-dependent antitumor efficacy

in various MET-dependent tumor xenograft models.[1]
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Xenograft
Model

Cancer Type Dose Effect Reference

SNU-620 Gastric Cancer
0.3 mg/kg once

daily
Stasis [8]

SNU-620 Gastric Cancer 1 and 3 mg/kg
Significant

regression
[8]

SNU-5 Gastric Cancer
0.3 mg/kg once

daily

100% growth

inhibition
[1]

SNU-5 Gastric Cancer
1, 3, and 10

mg/kg once daily

Significant

regression
[1]

U-87 MG Glioblastoma
3 mg/kg once

daily

100% tumor

growth inhibition
[1]

U-87 MG Glioblastoma
10 mg/kg once

daily
Regression [1]

LI0612 (PDX)
Hepatocellular

Carcinoma
Not specified

Significant tumor

growth inhibition
[7]

LI1078 (PDX)
Hepatocellular

Carcinoma
Not specified No effect [7]

Pharmacodynamics and Pharmacokinetics
In vivo studies have shown a clear relationship between AMG-337 dose, plasma concentration,

and target engagement.
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Model Dose

Unbound
Plasma
Concentration
(3 hours post-
dose)

Effect on MET
Signaling

Reference

SNU-620

Xenograft
0.3 mg/kg 5 nmol/L

>50% inhibition

of MET

phosphorylation

[1]

SNU-620

Xenograft
3 mg/kg >60 nmol/L

>90% inhibition

of MET signaling
[1]

TPR-MET

Xenograft
0.75 mg/kg >27 nmol/L

>90% inhibition

of Gab-1

phosphorylation

[1][2]

Preclinical pharmacokinetic studies in rats revealed desirable properties for an orally

administered agent.[5] A phase I clinical study in patients with advanced solid tumors showed

that AMG-337 exposures increased up to a dose of 300 mg once daily, with a relatively short

plasma half-life and no accumulation with multiple doses.[9][10] The maximum tolerated dose

(MTD) was determined to be 300 mg once daily.[9][10]

Experimental Protocols
In Vitro Cell Proliferation Assay: Cancer cell lines were seeded in 96-well plates and treated

with varying concentrations of AMG-337 for 72 hours.[6][7] Cell viability was assessed using a

standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[7] IC50 values,

the concentration of drug required to inhibit cell growth by 50%, were calculated from the dose-

response curves.[7]

Western Blot Analysis: MET-amplified gastric cancer cell lines (MKN-45, SNU-5, and SNU-620)

were treated with AMG-337 (100 nmol/L) or DMSO for 2 hours.[1] Cell lysates were subjected

to SDS-PAGE, transferred to membranes, and probed with primary antibodies against

phosphorylated MET, total MET, phosphorylated Gab-1, and other downstream signaling

proteins.[1] To assess apoptosis, cells were treated for 24 hours, and lysates were probed for

cleaved PARP and caspase-3.[1]
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Tumor Xenograft Studies: Female athymic nude mice were subcutaneously injected with

human cancer cells (e.g., SNU-620, SNU-5, U-87 MG).[1] Once tumors reached a specified

volume, mice were randomized into treatment groups and received daily oral doses of AMG-

337 or vehicle control.[1][7] Tumor volumes and body weights were measured regularly to

assess efficacy and tolerability.[1] For pharmacodynamic studies, tumors were harvested at

specific time points after a single dose of AMG-337 to analyze the inhibition of MET signaling

via Western blot or ELISA.[1]
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Caption: AMG-337 inhibits MET signaling, blocking downstream PI3K/AKT and MAPK

pathways.
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Caption: Workflow for assessing the in vivo efficacy of AMG-337 in xenograft models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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